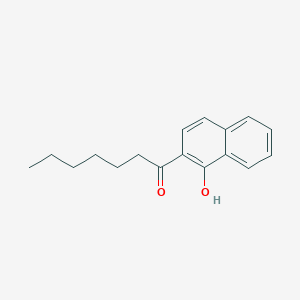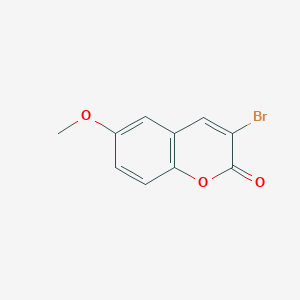
1-(1-Hydroxynaphthalen-2-yl)heptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxynaphthalen-2-yl)heptan-1-one is a chemical compound with the molecular formula C17H20O2 and a molecular weight of 256.34 g/mol It is characterized by the presence of a hydroxyl group attached to a naphthalene ring, which is further connected to a heptanone chain
Métodos De Preparación
The synthesis of 1-(1-Hydroxynaphthalen-2-yl)heptan-1-one typically involves the reaction of 1-hydroxynaphthalene with heptanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(1-Hydroxynaphthalen-2-yl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the heptanone chain can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1-Hydroxynaphthalen-2-yl)heptan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Hydroxynaphthalen-2-yl)heptan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(1-Hydroxynaphthalen-2-yl)heptan-1-one can be compared with similar compounds such as:
1-(1-Hydroxynaphthalen-2-yl)ethan-1-one: This compound has a shorter alkyl chain and different chemical properties.
2-Heptanoyl-1-hydroxy-naphthalin: This compound has a similar structure but may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Propiedades
Número CAS |
67013-66-5 |
|---|---|
Fórmula molecular |
C17H20O2 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
1-(1-hydroxynaphthalen-2-yl)heptan-1-one |
InChI |
InChI=1S/C17H20O2/c1-2-3-4-5-10-16(18)15-12-11-13-8-6-7-9-14(13)17(15)19/h6-9,11-12,19H,2-5,10H2,1H3 |
Clave InChI |
UORFSHNNAGRJCM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)C1=C(C2=CC=CC=C2C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B15066123.png)

![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B15066129.png)



![N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide](/img/structure/B15066151.png)




